![molecular formula C19H22N4O3 B6454688 2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549001-55-8](/img/structure/B6454688.png)
2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.16919058 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets and cause changes that result in various biological activities . For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It is known that similar compounds, such as indole derivatives, have diverse biological activities and could potentially be explored for newer therapeutic possibilities .
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities .
Action Environment
It is known that similar compounds, such as indole derivatives, have diverse biological activities and could potentially be influenced by various environmental factors .
Biological Activity
2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps that include the formation of the imidazo[1,2-b]pyridazine scaffold followed by functionalization at the carboxamide position. The general synthetic route can be summarized as follows:
- Formation of Imidazo[1,2-b]pyridazine : The initial step typically involves the reaction of appropriate pyridazine derivatives with tert-butyl groups under controlled conditions.
- Functionalization : Subsequent reactions introduce the dimethoxyphenyl moiety and the carboxamide group through standard coupling techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. For instance:
- Mechanism of Action : Compounds containing the imidazo[1,2-b]pyridazine scaffold have shown inhibition of various kinases involved in cancer progression. The compound under discussion has been evaluated for its ability to induce apoptosis in cancer cell lines.
- Case Study : A study reported that derivatives similar to this compound exhibited IC50 values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines .
Antibacterial Activity
The antibacterial properties of imidazo[1,2-b]pyridazine derivatives have also been investigated:
- In Vitro Studies : Research indicates that compounds derived from this scaffold exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in low micromolar ranges .
Anti-inflammatory Activity
In addition to anticancer and antibacterial effects, anti-inflammatory activities have been noted:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, contributing to its anti-inflammatory effects.
- Research Findings : Studies have shown that related compounds reduced inflammation markers in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Substituent | Effect on Activity |
---|---|
Tert-butyl | Enhances lipophilicity and cellular uptake |
Dimethoxy | Increases binding affinity to target proteins |
Carboxamide | Essential for biological activity; involved in receptor interactions |
Scientific Research Applications
Pharmacological Properties
The imidazo[1,2-b]pyridazine derivatives have been investigated for their pharmacological activities, particularly as inhibitors of specific kinases. For instance, the compound has shown promise as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytic processes and synaptic vesicle recycling. This inhibition can potentially lead to therapeutic effects in neurological disorders where synaptic dysfunction is a key feature .
Anticancer Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and metastasis. The compound's ability to modulate kinase activity can disrupt cancer cell proliferation and survival mechanisms. Several studies have documented its efficacy against different cancer cell lines, suggesting a potential role in cancer therapy .
Neuroprotective Effects
Due to its action on AAK1 and related pathways, 2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide may offer neuroprotective benefits. By enhancing synaptic function and reducing neuronal apoptosis, it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Properties
IUPAC Name |
2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2,3)16-11-23-17(21-16)9-7-13(22-23)18(24)20-14-10-12(25-4)6-8-15(14)26-5/h6-11H,1-5H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOSKDGIBRTDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.